2-(1-Benzyl-piperidin-2-ylmethoxy)-ethylamine
Description
2-(1-Benzyl-piperidin-2-ylmethoxy)-ethylamine is a piperidine derivative featuring a benzyl-substituted piperidine ring linked to an ethylamine chain via a methoxy group. This compound (Ref: 10-F080537) is categorized under piperidines, a class of heterocyclic amines widely utilized in pharmaceutical and agrochemical industries due to their bioavailability and membrane permeability .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-2-yl)methoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c16-9-11-18-13-15-8-4-5-10-17(15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASWRKZWJGTYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)COCCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure (Adapted from):
-
Starting Material : 4-Piperidone or its derivatives.
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Benzylation : Reacting 4-piperidone with benzyl chloride in the presence of a base (e.g., triethylamine) yields 1-benzyl-piperidin-4-one.
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Reduction : Sodium borohydride (NaBH₄) reduces the ketone to 1-benzyl-piperidin-4-ol.
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Etherification : The alcohol is converted to a methoxy group via Williamson ether synthesis using 2-chloroethylamine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzylation | Benzyl chloride, Et₃N, CH₂Cl₂, 25°C, 12 h | 85% | |
| Reduction | NaBH₄, MeOH, 0°C → rt, 2 h | 78% | |
| Etherification | 2-Chloroethylamine, K₂CO₃, DMF, 80°C, 6 h | 65% |
Reductive Amination Pathway
This method avoids isolation of intermediates by combining benzylation and amination in a single pot.
Procedure (Adapted from):
-
Intermediate Synthesis : React 2-(piperidin-2-ylmethoxy)-ethanol with benzaldehyde under acidic conditions to form a Schiff base.
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Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) reduces the imine to the amine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, AcOH, MeOH, 50°C, 4 h | 90% | |
| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, rt, 12 h | 82% |
Advantages : High atom economy and reduced purification steps.
Catalytic Hydrogenation of Pyridine Derivatives
Pyridine precursors are hydrogenated to piperidines, followed by functionalization.
Procedure (Adapted from):
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Pyridine Substrate : 2-(Pyridin-2-ylmethoxy)-ethylamine.
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Hydrogenation : H₂ (500 psi) over RuO₂ catalyst in piperidine solvent at 100°C for 8 h.
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Benzylation : Benzyl bromide, K₂CO₃, DMF, 60°C, 4 h.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrogenation | RuO₂, H₂, piperidine, 100°C | 88% | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 75% |
Mechanistic Insight : Piperidine solvent suppresses N-methyl byproduct formation.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables stereospecific ether bond formation.
Procedure (Adapted from):
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Alcohol Activation : 1-Benzyl-piperidin-2-methanol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
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Coupling : Reaction with 2-aminoethanol yields the target compound.
Key Data :
Limitation : High cost of DEAD and PPh₃ limits scalability.
Comparison of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Benzylation | High purity, scalable | Multi-step | 65–85% |
| Reductive Amination | One-pot synthesis | Requires acidic conditions | 75–90% |
| Hydrogenation | High selectivity | High-pressure equipment needed | 75–88% |
| Mitsunobu | Stereospecific | Costly reagents | 60–70% |
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR (CDCl₃): δ 7.15–7.85 (m, 5H, benzyl), 3.48 (s, 2H, CH₂O), 2.87 (m, 4H, piperidine), 1.65 (m, 3H, ethylamine).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-piperidin-2-ylmethoxy)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
2-(1-Benzyl-piperidin-2-ylmethoxy)-ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-piperidin-2-ylmethoxy)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and piperidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key compounds structurally related to 2-(1-Benzyl-piperidin-2-ylmethoxy)-ethylamine, highlighting differences in substituents, synthesis, and applications:
Key Comparative Findings
Structural Impact on Pharmacological Activity: The benzyl-piperidine moiety in the target compound may confer distinct receptor binding compared to cyclohexenyl (morphinan precursor) or imidazolinone (histamine analog) groups. Piperidines are known for modulating CNS targets (e.g., sigma receptors), whereas cyclohexenyl derivatives are critical for opioid-related syntheses . Substitution at the imidazole ring (as in 2-(2-oxo-4-imidazolin-4-yl)ethylamine) abolishes histamine-like activity, underscoring the sensitivity of receptor interactions to structural changes .
Synthesis Efficiency :
- Continuous flow methods for 2-(1-cyclohexenyl)ethylamine achieve a 56% yield in 44.5 minutes, demonstrating superior efficiency compared to traditional batch processes . The target compound’s synthesis remains unspecified but may benefit from similar advanced methodologies.
Safety and Commercial Availability :
- Dopamine hydrochloride (2-(3,4-dihydroxyphenyl)ethylamine) has well-documented safety profiles, whereas the discontinued status of this compound limits current toxicological data .
Functional Group Diversity :
- Methoxyethoxyethylamine derivatives (e.g., 2-(2-methoxyethoxy)ethylamine) highlight the role of ether linkages in enhancing solubility or pharmacokinetics, a feature absent in the target compound but relevant for analog design .
Biological Activity
2-(1-Benzyl-piperidin-2-ylmethoxy)-ethylamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure, featuring a piperidine ring and a methoxy group, suggests various interactions with biological targets, making it a candidate for further research into its biological activity.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula: C₁₅H₁₈N₂O
- Molecular Weight: 246.31 g/mol
The presence of the methoxy group enhances the compound's reactivity and potential binding affinity to biological receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may function as both an agonist and antagonist, modulating various biochemical pathways. The exact molecular mechanisms remain to be fully elucidated through detailed pharmacological studies.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Neurotransmitter Modulation: Potential interactions with dopamine and serotonin receptors.
- Anticancer Properties: Similar compounds have shown antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Effects: Investigated for its ability to modulate inflammatory pathways.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds highlights their unique biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Benzylpiperidine | Piperidine ring + benzyl group | Antidepressant | Simpler structure; lacks methoxy |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide | Benzamide derivative | Anti-inflammatory | Incorporates a thiazole ring |
| N-(2-aminoethyl)-N-benzoylbenzamide | Benzamide + ethylene diamine | Anticancer | Focused on cancer treatment |
| 1-(4-methoxybenzyl)piperidine | Piperidine + methoxybenzene | Neuroprotective | Directly linked to neuroprotection |
This table illustrates how variations in functional groups and structural motifs can significantly influence biological activity and application potential.
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have shown that compounds similar to this compound can enhance dopaminergic signaling, suggesting potential use in treating conditions like depression and Parkinson's disease. For example, a related benzoylpiperidine compound exhibited IC₅₀ values ranging from 19.9 to 75.3 µM against breast cancer cell lines, indicating significant antiproliferative activity .
- Enzyme Interaction Studies : The compound is also being evaluated for its ability to inhibit specific enzymes involved in neuroinflammation. Preliminary data suggest competitive inhibition patterns, which could be leveraged for therapeutic interventions in neurodegenerative diseases .
- Synthesis and Optimization : Ongoing research focuses on optimizing synthesis routes for improved yield and purity, employing chromatography techniques to isolate active derivatives that may enhance biological efficacy .
Q & A
Q. Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.34 g/mol | PubChem |
| CAS RN | 86945-25-7 | EPA DSSTox |
Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states:
Reaction Path Search : Use software like Gaussian or ORCA to model intermediates and activation energies. For instance, simulate the nucleophilic attack of ethylamine on a benzyl-piperidinyl methoxy intermediate .
Solvent Effects : Apply COSMO-RS to evaluate solvent polarity impacts on reaction yield. Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity .
Feedback Loop : Validate computational predictions experimentally, then refine models using experimental data (e.g., kinetic isotope effects) to improve accuracy .
Basic: What spectroscopic and chromatographic techniques ensure structural fidelity?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: Identify benzyl protons (δ 7.2–7.4 ppm, multiplet) and piperidine methylene groups (δ 2.5–3.5 ppm).
- C NMR: Confirm the methoxy-ethylamine chain (C-O at ~70 ppm) and piperidine carbons .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] at m/z 219.34.
- Chromatography : Use reverse-phase HPLC (UV detection at 254 nm) with a retention time comparison against a certified reference standard .
Advanced: How to address contradictory reactivity data in acidic vs. basic conditions?
Methodological Answer:
Factorial Design : Employ a 2 factorial design (factors: pH, temperature, solvent) to isolate variables. For example, test stability at pH 2–12 and 25–80°C .
Mechanistic Studies :
- Use kinetic profiling to determine rate constants under varied conditions.
- Probe degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the benzyl group under strong acid) .
Statistical Analysis : Apply ANOVA to assess significance of pH and temperature interactions. A Pareto chart can highlight dominant factors .
Basic: What are critical storage protocols for this compound?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation. Desiccate using silica gel to avoid hygroscopic degradation .
- Handling : Use glove boxes for air-sensitive steps. Conduct routine stability tests (TGA/DSC) to monitor decomposition thresholds (>150°C typically) .
Advanced: How to design target-specific bioactivity assays while minimizing off-target effects?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDBe) for binding affinity to piperidine-sensitive targets (e.g., GPCRs) .
Selectivity Assays :
- Perform competitive binding assays with radiolabeled ligands (e.g., H-spiperone for dopamine receptors).
- Use CRISPR-edited cell lines to knockout suspected off-target receptors (e.g., 5-HT receptors) .
Dose-Response Analysis : Calculate IC values using nonlinear regression (GraphPad Prism) and compare with structurally similar amines to infer specificity .
Advanced: What statistical methods improve reproducibility in kinetic studies of this compound?
Methodological Answer:
- Response Surface Methodology (RSM) : Optimize reaction variables (e.g., catalyst loading, time) via central composite design. Analyze curvature effects to identify optimal conditions .
- Error Propagation Analysis : Use Monte Carlo simulations to quantify uncertainty in rate constants derived from UV-Vis kinetic data .
Basic: How to validate the compound’s purity for pharmacological assays?
Methodological Answer:
- Elemental Analysis : Match experimental C, H, N percentages (±0.4%) with theoretical values.
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess (>98%) if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
